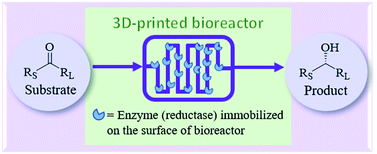Facile mussel-inspired polydopamine-coated 3D-printed bioreactors for continuous flow biocatalysis†
Reaction Chemistry & Engineering Pub Date: 2022-03-23 DOI: 10.1039/D2RE00040G
Abstract
Continuous flow biocatalysis has been a challenge in the biocatalysis area. To enable flow biocatalysis, enzyme immobilization techniques, as well as support materials, have been studied. Herein, this research employed a 3D printer, mussel-inspired polydopamine (PDA), and an enzyme to create PDA-coated 3D-printed bioreactors for continuous flow biocatalysis. Both batch and microfluidic bioreactors were fabricated using a 3D printer, functionalized by PDA, glutaraldehyde, and polyethylenimine, and thereby used for enzyme immobilization. This research used a novel and robust alcohol dehydrogenase, an acetophenone reductase from Geotrichum candidum (GcAPRD), as an enzyme model. First, we succeeded in immobilizing GcAPRD on the PDA-coated 3D-printed batch bioreactors. The immobilized GcAPRD could be recycled up to 4 times to reduce acetophenone with excellent enantioselectivity (ee > 99%, S). Next, continuous flow processes were successfully established using the PDA-coated 3D-printed microfluidic bioreactors with immobilized GcAPRD. The reduction of acetophenone proceeded smoothly to produce an enantiopure alcohol, (S)-1-phenylethanol, with excellent enantioselectivity up to 117–144 h. These findings opened up a new step in flow biocatalysis development, which has the feasibility of scaling up for further industrial uses.


Recommended Literature
- [1] A thermally induced fluorescence enhancement strategy for efficient all-inorganic rubidium manganese halide†
- [2] Theoretical studies of transition metal complexes with nitriles and isocyanides
- [3] Thin films of metals, metal chalcogenides and oxides deposited at the water–oil interface using molecular precursors
- [4] Relaxation dynamics of deeply supercooled confined water in l,l-diphenylalanine micro/nanotubes†
- [5] Black-phosphorus crystal growth model deduced from the product distribution state under different process factors†
- [6] Probing the electronic and ionic transport in topologically distinct redox-active metal–organic frameworks in aqueous electrolytes†
- [7] Morphology-controllable fabrication of organic microcrystals by solid-phase reactions: revealing morphology-sensitive highly efficient phosphorescence and enhanced near-infrared absorption†
- [8] Triphos derivatives and diphosphines as ligands in the ruthenium-catalysed alcohol amination with NH3†
- [9] A stronger acceptor decreases the rates of charge transfer: ultrafast dynamics and on/off switching of charge separation in organometallic donor–bridge–acceptor systems†
- [10] Inside front cover










